

An In-depth Technical Guide to (S)-2-(Benzylamino)butan-1-ol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S)-2-(benzylamino)butan-1-ol

Cat. No.: B2879520

[Get Quote](#)

CAS Number: 26191-63-9[\[1\]](#) Molecular Formula: C₁₁H₁₇NO[\[1\]](#) Molecular Weight: 179.26 g/mol [\[2\]](#)

Authored by: A Senior Application Scientist Abstract

(S)-2-(Benzylamino)butan-1-ol is a chiral amino alcohol that serves as a valuable and versatile building block in modern organic and medicinal chemistry. Its stereogenic center, derived from (S)-2-aminobutanol, makes it a powerful tool for inducing chirality in synthetic transformations. This guide provides a comprehensive overview of its synthesis, physicochemical properties, spectroscopic profile, and applications, with a focus on its role as a chiral auxiliary and resolving agent in the development of complex molecules and active pharmaceutical ingredients (APIs). Detailed experimental protocols, causality-driven explanations, and analytical methodologies are presented to equip researchers and drug development professionals with the technical knowledge required for its effective utilization.

Introduction: The Significance of a Chiral Synthon

Chirality is a fundamental principle in drug design and development, as the physiological activity of a molecule is often intrinsically linked to its three-dimensional structure. Enantiomers of the same compound can exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of pharmaceutical chemistry.

(S)-2-(Benzylamino)butan-1-ol, hereafter referred to as SAB, belongs to the class of 1,2-amino alcohols, which are privileged structures in asymmetric synthesis.^[3] These compounds can act as chiral ligands for metal catalysts, serve as precursors to other chiral auxiliaries like oxazolidinones, or function directly as resolving agents. SAB combines the structural features of a chiral secondary amine and a primary alcohol, offering multiple points for chemical modification and strategic incorporation into a synthetic route to control stereochemical outcomes. Its application is particularly noted in asymmetric transformations and as a resolving agent for producing optically active compounds, such as cyclopropanecarboxylic acids.^{[2][3]}

Synthesis and Purification

The most direct and efficient synthesis of SAB involves a two-step sequence starting from the commercially available chiral precursor, (S)-(+)-2-aminobutanol. This approach preserves the stereochemical integrity of the starting material.

Synthetic Pathway: Reductive Amination

The primary synthetic route is a reductive amination, which proceeds via an intermediate Schiff base formed between (S)-2-aminobutanol and benzaldehyde, followed by reduction.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **(S)-2-(benzylamino)butan-1-ol**.

Causality-Driven Experimental Protocol

This protocol is based on an optimized, environmentally benign method for the synthesis of SAB.^[3]

Part A: Synthesis of (S)-2-(Benzylideneamino)butan-1-ol (Schiff Base)

- Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add (S)-(+)-2-aminobutanol (1.0 eq) and toluene (approx. 2 M concentration).

- Rationale: Toluene is chosen as the solvent because it is apolar and effectively removes water azeotropically via the Dean-Stark trap, driving the equilibrium towards the formation of the Schiff base.
- Reagent Addition: Add freshly distilled benzaldehyde (1.0 eq) to the solution.
- Reaction Execution: Heat the mixture to 50 °C and stir vigorously. The progress of the reaction can be monitored by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
- Rationale: Moderate heating increases the reaction rate without promoting side reactions. Continuous removal of water is critical for achieving high conversion.
- Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator. The resulting oil is the crude Schiff base, which is often of sufficient purity (>98%) for the next step.[3]

Part B: Synthesis of **(S)-2-(Benzylamino)butan-1-ol** (SAB) by Catalytic Hydrogenation

- Catalyst and Substrate Preparation: In a suitable hydrogenation vessel, dissolve the crude (S)-2-(benzylideneamino)butan-1-ol from the previous step in toluene. Add 10% Palladium on Carbon (Pd/C) catalyst (typically 0.02 catalyst/substrate weight ratio).
 - Rationale: Palladium on carbon is a highly efficient and reusable heterogeneous catalyst for the reduction of imines under mild conditions. Toluene is an excellent solvent choice as it is apolar, leading to high product purity and fast reaction rates.[3]
- Hydrogenation: Seal the vessel and purge thoroughly with hydrogen gas. Pressurize the vessel to atmospheric pressure with hydrogen (a balloon is sufficient for lab scale) and stir the suspension vigorously at room temperature.
 - Rationale: Vigorous stirring is essential to ensure efficient mass transfer of hydrogen gas to the catalyst surface. The reaction is exothermic but typically does not require external cooling at this scale. Mild conditions (room temperature, 1 atm) are sufficient and prevent over-reduction or debenzylation.

- Monitoring and Completion: Monitor the reaction progress by hydrogen uptake or TLC analysis. The reaction is typically complete within 2-6 hours.
- Work-up and Purification: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional toluene or methanol.
 - Rationale: Celite provides a fine filtration medium that effectively removes the solid catalyst particles.
- Final Isolation: Concentrate the filtrate under reduced pressure to yield the crude SAB. The product can be further purified by vacuum distillation or flash column chromatography on silica gel if necessary, though this optimized protocol often yields SAB with >95% purity.[\[3\]](#)

Physicochemical and Spectroscopic Characterization

While a complete, verified dataset for SAB is not consistently available across public databases, the following table summarizes its key identifiers and expected properties based on its structure and data from analogous compounds.

Property	Value / Expected Value	Source / Rationale
CAS Number	26191-63-9	[1]
Molecular Formula	C ₁₁ H ₁₇ NO	[1]
Molecular Weight	179.26 g/mol	[2]
Appearance	Colorless to light yellow liquid or low-melting solid	Based on similar amino alcohols
Boiling Point	Not definitively reported; expected to be >250 °C at 760 mmHg	Analogy to similar structures like 2-Benzylamino-2-methyl-1-propanol (300.8°C) [4]
Specific Rotation [α]	Positive (+) value; specific value not consistently reported	The "(+)" designation in its common name, (S)(+)-2-benzylamino-1-butanol, indicates dextrorotation. [2]
Solubility	Soluble in common organic solvents (e.g., methanol, ethanol, CH ₂ Cl ₂ , toluene). Limited solubility in water.	The molecule has both polar (OH, NH) and non-polar (benzyl, butyl) groups.

Predicted Spectroscopic Profile

The definitive identification of SAB relies on a combination of spectroscopic techniques. Below is a predicted analysis based on its molecular structure and spectral data from related compounds like butanol and benzylamine.

3.1.1. ¹H NMR Spectroscopy

- Aromatic Protons (C₆H₅): A multiplet between δ 7.2-7.4 ppm, integrating to 5H.
- Benzyl CH₂ (Ar-CH₂-N): A singlet or a pair of doublets (diastereotopic protons) around δ 3.7-3.9 ppm, integrating to 2H.
- Alcohol CH₂ (CH₂-OH): A multiplet (likely a doublet of doublets) around δ 3.4-3.6 ppm, integrating to 2H.

- Chiral Center CH (N-CH-C): A multiplet around δ 2.6-2.8 ppm, integrating to 1H.
- Butanol CH₂ (CH-CH₂-CH₃): A multiplet around δ 1.4-1.6 ppm, integrating to 2H.
- Amine/Alcohol Protons (NH, OH): Two broad singlets, chemical shifts are variable and dependent on concentration and solvent. Can be exchanged with D₂O.
- Terminal CH₃: A triplet around δ 0.9 ppm, integrating to 3H.

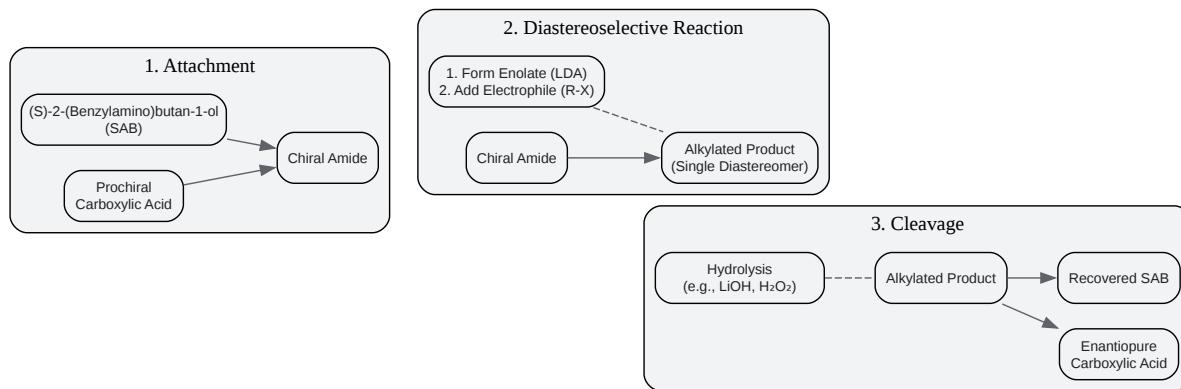
3.1.2. ¹³C NMR Spectroscopy

- Aromatic Carbons: Multiple signals between δ 127-140 ppm.
- Alcohol CH₂ (CH₂OH): Signal around δ 65-68 ppm.
- Chiral Center CH: Signal around δ 60-63 ppm.
- Benzyl CH₂ (Ar-CH₂): Signal around δ 52-55 ppm.
- Butanol CH₂: Signal around δ 25-28 ppm.
- Terminal CH₃: Signal around δ 10-12 ppm.

3.1.3. Infrared (IR) Spectroscopy

- O-H Stretch: A broad absorption band in the region of 3300-3400 cm⁻¹, characteristic of an alcohol.
- N-H Stretch: A moderate absorption peak around 3300-3350 cm⁻¹, which may be merged with the O-H band.
- C-H Stretch (sp³): Sharp peaks just below 3000 cm⁻¹ (2850-2960 cm⁻¹).
- C-H Stretch (sp²): Sharp peaks just above 3000 cm⁻¹ (3020-3080 cm⁻¹).
- C=C Stretch (Aromatic): Peaks around 1450-1600 cm⁻¹.
- C-O Stretch: A strong absorption in the 1050-1150 cm⁻¹ region.

3.1.4. Mass Spectrometry (MS)


- Molecular Ion (M^+): A peak at $m/z = 179$.
- Key Fragmentation: Expect a prominent peak at $m/z = 91$ corresponding to the stable benzyl or tropylium cation $[C_7H_7]^+$. Another significant fragmentation would be the loss of the CH_2OH group, leading to a fragment at $m/z = 148$.

Applications in Asymmetric Synthesis and Drug Development

SAB's primary value lies in its application as a tool for controlling stereochemistry.

Role as a Chiral Auxiliary

A chiral auxiliary is a temporary stereogenic unit that is attached to a prochiral substrate to direct a subsequent reaction diastereoselectively. After the desired transformation, the auxiliary is cleaved and can often be recovered. While specific protocols for SAB are not widely published, its structure is analogous to other amino alcohols used to form highly effective auxiliaries (e.g., Evans oxazolidinones).

[Click to download full resolution via product page](#)

Caption: General workflow for using SAB as a chiral auxiliary.

Application as a Resolving Agent

Chiral resolution is a technique for separating a racemic mixture into its constituent enantiomers. SAB, being a chiral amine, can react with a racemic carboxylic acid to form a pair of diastereomeric salts. These salts have different physical properties (e.g., solubility) and can be separated by fractional crystallization. Subsequent acidification of the separated diastereomeric salt liberates the desired enantiomer of the acid and regenerates the resolving agent. SAB has proven to be an effective resolving agent for important precursors like cis- and trans-permethric acid.^[3]

Analytical Methods for Quality Control

Ensuring the chemical and optical purity of SAB is critical for its successful application.

- Purity Assessment (GC/HPLC): Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with a standard non-chiral column is used to determine the chemical purity by assessing the area percentage of the main component peak relative to any impurities.
- Enantiomeric Excess (ee) Determination (Chiral HPLC/GC): The optical purity is determined using chiral chromatography. A specialized chiral stationary phase (CSP) is used to separate the (S) and (R) enantiomers, allowing for the precise calculation of the enantiomeric excess.
- Structural Confirmation: The identity of the compound is confirmed using the spectroscopic methods outlined in Section 3 (NMR, IR, MS).
- Optical Rotation: The specific rotation is measured using a polarimeter. While the exact value is not consistently reported, it should be a positive value, and its measurement serves as a quick quality control check.^[3]

Safety, Handling, and Storage

As a research chemical, **(S)-2-(Benzylamino)butan-1-ol** should be handled with appropriate care. A specific Material Safety Data Sheet (MSDS) must be consulted before use. General

precautions based on the functional groups present include:

- Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.
- Fire Safety: The butanol moiety suggests the compound may be combustible. Keep away from heat, sparks, and open flames.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

(S)-2-(Benzylamino)butan-1-ol is a strategically important chiral building block whose utility is rooted in the foundational principles of asymmetric synthesis. Through reliable synthetic methods, particularly reductive amination, this compound can be produced in high purity. Its application as a resolving agent and its potential as a precursor to novel chiral auxiliaries make it a valuable tool for chemists in academic and industrial settings, particularly those focused on the enantioselective synthesis of pharmaceuticals. This guide has provided the core technical knowledge needed to synthesize, characterize, and strategically deploy this versatile synthon.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. appchemical.com [appchemical.com]
- 2. bocsci.com [bocsci.com]
- 3. real.mtak.hu [real.mtak.hu]

- 4. bocsci.com [bocsci.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to (S)-2-(Benzylamino)butan-1-ol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2879520#s-2-benzylamino-butan-1-ol-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com